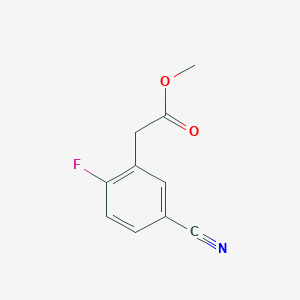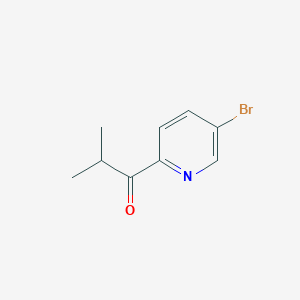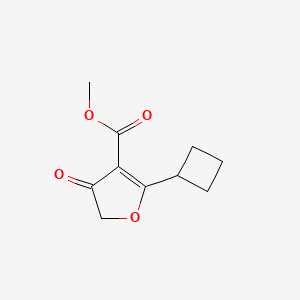
4-(Dihydroxymethyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dihydroxymethyl)pyridine 1-oxide is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine derivatives, including pyridine N-oxides, are significant in various fields due to their unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dihydroxymethyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of pyridine derivatives using oxidizing agents such as peracids (e.g., peracetic acid, m-chloroperbenzoic acid) or hydrogen peroxide in the presence of a catalyst . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired N-oxide product efficiently.
Industrial Production Methods
Industrial production of pyridine N-oxides, including this compound, often involves large-scale oxidation processes using environmentally friendly oxidants like aqueous hydrogen peroxide. These methods are preferred due to their high efficiency and minimal waste production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids and hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield higher-order N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Dihydroxymethyl)pyridine 1-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Dihydroxymethyl)pyridine 1-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards electrophiles . This property makes it useful in catalysis and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine N-oxide: A simpler derivative with similar chemical properties.
4-Hydroxymethylpyridine N-oxide: Another derivative with one hydroxymethyl group.
2,6-Dihydroxymethylpyridine N-oxide: A compound with two hydroxymethyl groups at different positions.
Uniqueness
4-(Dihydroxymethyl)pyridine 1-oxide is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H7NO3 |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
(1-oxidopyridin-1-ium-4-yl)methanediol |
InChI |
InChI=1S/C6H7NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4,6,8-9H |
InChI-Schlüssel |
NBCGDNYMDFXWGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1C(O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B13031291.png)
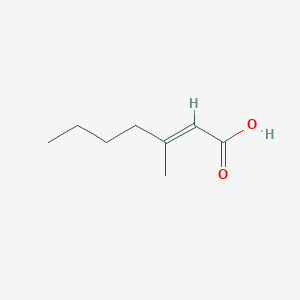
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)
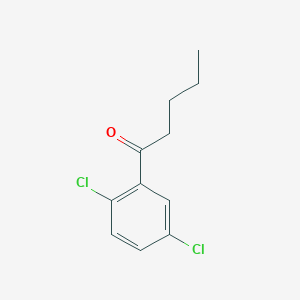
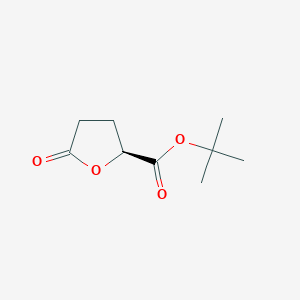
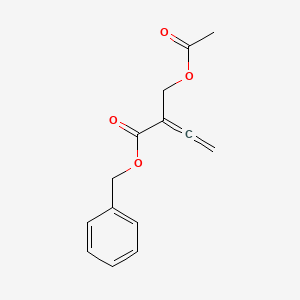
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
